3-Benzyloxy-6-iodo-2-(piperidin-1-yl)-pyridine
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Overview
Description
3-Benzyloxy-6-iodo-2-(piperidin-1-yl)-pyridine is a synthetic organic compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyloxy-6-iodo-2-(piperidin-1-yl)-pyridine typically involves multi-step organic reactions. One common method includes:
Nucleophilic Substitution: Starting with a pyridine derivative, a nucleophilic substitution reaction introduces the piperidin-1-yl group.
Benzyloxy Group Introduction: The benzyloxy group can be introduced via an etherification reaction using benzyl alcohol and a suitable base.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidin-1-yl group.
Reduction: Reduction reactions may target the iodine atom, converting it to a less reactive form.
Substitution: The benzyloxy and iodine groups can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Exploration as a lead compound for drug development, particularly in targeting specific receptors or enzymes.
Industry: Use in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Benzyloxy-6-iodo-2-(piperidin-1-yl)-pyridine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-Benzyloxy-6-chloro-2-(piperidin-1-yl)-pyridine
- 3-Benzyloxy-6-bromo-2-(piperidin-1-yl)-pyridine
- 3-Benzyloxy-6-fluoro-2-(piperidin-1-yl)-pyridine
Uniqueness
The uniqueness of 3-Benzyloxy-6-iodo-2-(piperidin-1-yl)-pyridine lies in the presence of the iodine atom, which can impart distinct reactivity and biological activity compared to its chloro, bromo, and fluoro analogs. The iodine atom’s larger size and polarizability can influence the compound’s interactions with biological targets and its overall chemical behavior.
Properties
Molecular Formula |
C17H19IN2O |
---|---|
Molecular Weight |
394.25 g/mol |
IUPAC Name |
6-iodo-3-phenylmethoxy-2-piperidin-1-ylpyridine |
InChI |
InChI=1S/C17H19IN2O/c18-16-10-9-15(21-13-14-7-3-1-4-8-14)17(19-16)20-11-5-2-6-12-20/h1,3-4,7-10H,2,5-6,11-13H2 |
InChI Key |
XJNXXDFOZGRNMR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=C(C=CC(=N2)I)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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